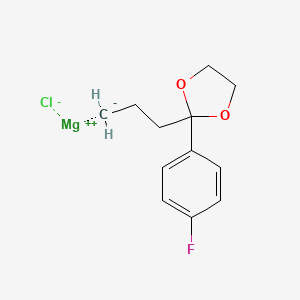
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, 0.50 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride typically involves the reaction of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butyl chloride with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Alkanes and Alkenes: From coupling reactions with alkyl and aryl halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Intermediate in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Synthesis: Involved in the production of specialty polymers.
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Comparison with Similar Compounds
- 4,4-Ethylenedioxy-4-(4-chlorophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-bromophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-iodophenyl)butylmagnesium chloride
Comparison:
- Reactivity: The presence of different halogens (fluorine, chlorine, bromine, iodine) affects the reactivity and selectivity of the Grignard reagent. Fluorine, being the most electronegative, imparts unique reactivity patterns compared to other halogens.
- Applications: While all these compounds are used in similar types of reactions, the choice of halogen can influence the reaction conditions and the nature of the products formed.
This detailed overview provides a comprehensive understanding of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14ClFMgO2 |
|---|---|
Molecular Weight |
268.99 g/mol |
IUPAC Name |
magnesium;2-(4-fluorophenyl)-2-propyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C12H14FO2.ClH.Mg/c1-2-7-12(14-8-9-15-12)10-3-5-11(13)6-4-10;;/h3-6H,1-2,7-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
FWNZNLLPPFDUDY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC1(OCCO1)C2=CC=C(C=C2)F.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)
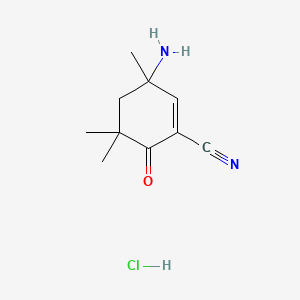

![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
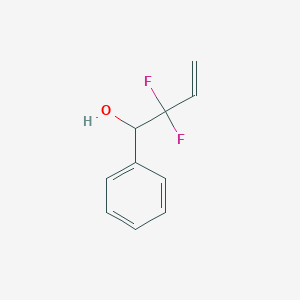
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

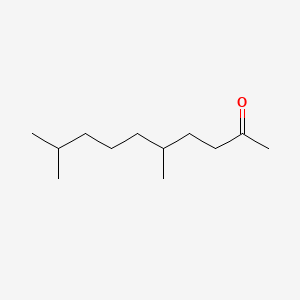
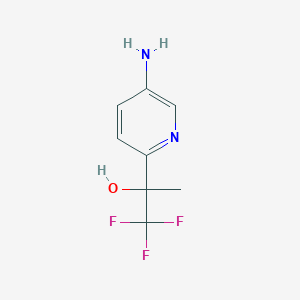
![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
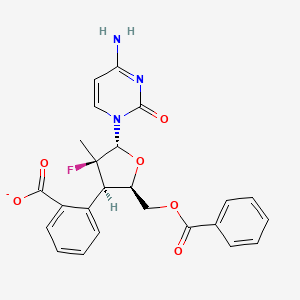
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
